![molecular formula C18H15N3O B2939152 N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 344934-43-6](/img/structure/B2939152.png)
N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
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Description
N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as PMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMBP is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Scientific Research Applications
Antibacterial Activity
This compound has been studied for its potential antibacterial properties. The structure of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide allows it to interact with bacterial enzymes, potentially inhibiting their growth and proliferation. It’s particularly interesting for the development of new antimicrobial agents that can be used to treat bacterial infections resistant to current antibiotics .
Antitubercular Properties
Research indicates that derivatives of this compound exhibit strong antitubercular activity. This is crucial given the rising incidence of tuberculosis and the need for more effective treatments against drug-resistant strains of the tuberculosis bacterium .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, making them targets for treating various diseases, including cancer and bacterial infections .
Molecular Docking Studies
Molecular docking studies suggest that N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can bind effectively to certain biological targets. This property is valuable for drug design, allowing researchers to predict how the compound might interact with different proteins and enzymes within the body .
ADMET Profile Prediction
The compound’s physicochemical properties have been analyzed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This is a critical step in drug development to ensure the safety and efficacy of potential pharmaceuticals .
Pharmacological Evaluation
Pharmacological evaluations of this compound and its derivatives are ongoing to determine their therapeutic potential. These studies involve assessing the biological activity and the potential for these compounds to be developed into medications for various diseases .
Synthesis of New Heterocycles
The compound serves as a precursor for synthesizing new heterocyclic compounds. Heterocycles are a foundation of many pharmaceuticals, and the ability to create new ones expands the possibilities for drug discovery and development .
Computational Studies for Drug Design
Computational studies using N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide help in understanding its interactions at the molecular level. These studies are essential for designing drugs with improved efficacy and reduced side effects .
properties
IUPAC Name |
N-[(Z)-benzylideneamino]-2-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(20-19-14-15-8-2-1-3-9-15)16-10-4-5-11-17(16)21-12-6-7-13-21/h1-14H,(H,20,22)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQMFQASGMZKF-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide |
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